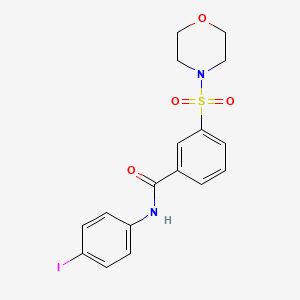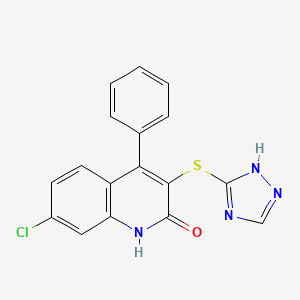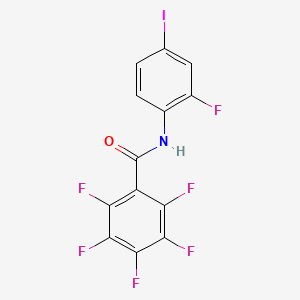
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. It is a selective inhibitor of Aurora A kinase, which is a protein kinase that plays a crucial role in cell division and mitosis. MLN8054 has shown promising results in preclinical studies and is currently being investigated for its potential as an anti-cancer agent.
Mecanismo De Acción
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide works by selectively inhibiting Aurora A kinase, which is a protein kinase that plays a crucial role in cell division and mitosis. By inhibiting Aurora A kinase, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action makes N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide a promising anti-cancer agent, particularly in cancers that are characterized by abnormal cell division and proliferation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to be effective in combination with other anti-cancer agents, such as taxanes and platinum-based drugs. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of Aurora A kinase, which makes it a useful tool for studying the role of Aurora A kinase in cell division and mitosis. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to be effective in combination with other anti-cancer agents, which makes it a useful tool for studying the synergistic effects of anti-cancer agents.
However, there are also limitations to using N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its mechanism of action in more detail, particularly in relation to other proteins involved in cell division and mitosis. Additionally, there is potential for developing more potent and selective inhibitors of Aurora A kinase based on the structure of N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, particularly in inhibiting the growth of cancer cells and inducing cell death. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to be effective in combination with other anti-cancer agents, such as taxanes and platinum-based drugs.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O4S/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-3-16(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVLDKCRGEGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834290.png)


![3-({[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4834310.png)
![methyl 4-[(2-fluorobenzoyl)amino]-3-methylbenzoate](/img/structure/B4834311.png)
![3-(2-phenoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4834319.png)
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)
![N-[3-(methylthio)phenyl]-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4834329.png)
![1-[2-(propylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4834337.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![methyl 4-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoate](/img/structure/B4834376.png)
